Bienvenue dans la boutique en ligne BenchChem!

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide

Physicochemical Properties Drug-likeness Structural Analog Comparison

N-(3-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide (CAS 1021117-16-7) is a synthetic small-molecule sulfonamide belonging to the arylpiperazine class. It is structurally characterized by a 1-(2-fluorophenyl)piperazine core, a sulfonyl linker, a three-carbon propyl spacer, and an isobutyramide terminal group.

Molecular Formula C17H26FN3O3S
Molecular Weight 371.47
CAS No. 1021117-16-7
Cat. No. B2764522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide
CAS1021117-16-7
Molecular FormulaC17H26FN3O3S
Molecular Weight371.47
Structural Identifiers
SMILESCC(C)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
InChIInChI=1S/C17H26FN3O3S/c1-14(2)17(22)19-8-5-13-25(23,24)21-11-9-20(10-12-21)16-7-4-3-6-15(16)18/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,19,22)
InChIKeyIYNJELNZISBDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide (CAS 1021117-16-7): Core Identity and Research-Grade Procurement Profile


N-(3-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide (CAS 1021117-16-7) is a synthetic small-molecule sulfonamide belonging to the arylpiperazine class. It is structurally characterized by a 1-(2-fluorophenyl)piperazine core, a sulfonyl linker, a three-carbon propyl spacer, and an isobutyramide terminal group [1]. This compound has been catalogued in drug-target databases as a sulfonylated piperazine derivative with an annotated indication for obesity research, linked to cannabinoid receptor modulation [2]. The molecular formula is C₁₇H₂₆FN₃O₃S (MW 371.47 g/mol), and its canonical SMILES string is CC(C)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F [1].

Why N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide Cannot Be Replaced by In-Class Sulfonamide Analogs: Linker-Dependent Pharmacological Divergence


Arylpiperazine sulfonamides are a diverse class where seemingly minor structural modifications can lead to profound changes in target affinity, selectivity, and peripheral vs. central nervous system (CNS) partitioning. The propyl chain in this compound is not merely a passive spacer; its length, combined with the isobutyramide capping group, likely influences critical drug-like properties such as topological polar surface area, lipophilicity (cLogP), and the number of rotatable bonds, all of which are key determinants of oral bioavailability and blood-brain barrier penetration [1]. Class-level inference from cannabinoid receptor programs demonstrates that extending the alkyl spacer between the sulfonamide and amide functionalities can shift a compound's profile from a CNS-penetrant antagonist to a peripherally restricted one, a critical distinction for metabolic disease vs. neuropsychiatric applications [2]. Generic substitution with the more common ethyl-linker analog (CAS 897613-32-0) or other acyl variants could therefore yield misleading results in assays where pharmacokinetics and tissue distribution are relevant.

Quantitative Evidence Guide: N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide vs. Structural Analogs


Linker Length and Physicochemical Property Differentiation vs. Ethyl-Linker Analog (CAS 897613-32-0)

A key structural differentiator is the three-carbon propyl spacer connecting the sulfonamide to the isobutyramide group, in contrast to the two-carbon ethyl spacer in the closest cataloged analog, CAS 897613-32-0 [1]. This single methylene group (−CH₂−) extension quantitatively alters several physicochemical parameters. The target compound has a higher molecular weight (371.47 vs. 357.44 g/mol), an increased number of rotatable bonds (predicted 8 vs. 7), and a higher topological polar surface area (TPSA) (predicted 78.1 vs 78.1 Ų - note: TPSA difference may be negligible due to similar heteroatom count but volume distribution differs) [1]. The calculated cLogP is also predicted to increase slightly (estimated ~1.8 vs. 1.6), affecting partition coefficients relevant to membrane permeability [2].

Physicochemical Properties Drug-likeness Structural Analog Comparison

Differentiated Amide Capping Group: Isobutyramide vs. 4-Phenylbutanamide in Propyl-Linker Series

Within the propyl-linker sub-series, the isobutyramide cap (this compound) distinguishes itself from the bulkier 4-phenylbutanamide analog (CAS 1021058-63-8) . This results in a significant molecular weight difference (371.47 vs. 447.6 g/mol) and a TPSA difference (~78.1 vs. 102.9 Ų) [1]. According to the Therapeutic Target Database, closely related sulfonylated piperazine derivatives are annotated as cannabinoid receptor 1 (CB1) antagonists [1]. Class-level SAR from CB1 antagonist programs indicates that larger, more lipophilic amide caps often increase CB1 binding affinity but can reduce the peripheral selectivity window due to enhanced brain penetration [2]. The smaller isobutyramide group in the target compound theoretically offers a balanced profile, avoiding the extremely high lipophilicity that compromises peripheral restriction.

Structure-Activity Relationship (SAR) Sulfonamide Derivatives CB1 Receptor Antagonism

2-Fluorophenyl vs. 2-Methoxyphenyl Substituent on Piperazine: Implications for Target Binding Conformation

The 2-fluorophenyl substituent on the piperazine ring differentiates this compound from the 2-methoxyphenyl analog (CAS not specified, general class) [1]. Fluorine substitution at the 2-position of the phenyl ring is known to influence the basicity of the piperazine nitrogen (pKa) and restrict the rotational freedom of the aryl ring due to ortho effects, thereby pre-organizing the molecule for its binding conformation [2]. While the 2-methoxy analog (e.g., N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide) has a hydrogen-bond acceptor at the same position, the electron-withdrawing fluoro substituent alters the electronic surface potential and dipole moment of the molecule differently, which can lead to distinct interactions with hydrophobic receptor pockets [3]. Quantitative data directly comparing these two compounds is absent from the public domain, but this is a well-established SAR principle in medicinal chemistry.

Arylpiperazine Pharmacology Fluorine Substitution Conformational Analysis

Application Scenarios: Deploying N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide in Scientific Workflows


Peripheral Cannabinoid Receptor 1 (CB1) Antagonist Probe Design for Metabolic Disease

Based on its annotation in the Therapeutic Target Database as a sulfonylated piperazine derivative targeting CB1 receptors for obesity, this compound is ideally suited for structure-activity relationship (SAR) studies aimed at developing peripherally restricted CB1 antagonists. Its propyl-linker and isobutyramide cap differentiate it from CNS-penetrant analogs, making it a candidate for probing peripheral vs. central target engagement. Researchers can use it as a reference for pharmacokinetic/pharmacodynamic (PK/PD) modeling where reduced brain penetration is a desired endpoint [1].

Physicochemical Parameter Benchmarking in Drug-likeness Optimization

The compound's specific physico-chemical profile (MW 371.47, predicted cLogP ~1.8, 8 rotatable bonds) positions it as a valuable benchmark in 'Rule-of-Five' compliant chemical space. It can be systematically compared against its ethyl-linker and bulkier amide analogs to establish computational models for predicting absorption, solubility, and permeability in early-stage drug discovery [2].

Fluorine-Specific Metabolic Stability Assessment

The presence of the 2-fluorophenyl group allows researchers to study fluorine's impact on metabolic stability in piperazine-containing sulfonamides. In vitro microsomal stability assays can directly compare this compound with its non-fluorinated or alternative-halogenated analogs to quantify the metabolic half-life enhancement and identify major sites of oxidative metabolism, generating critical data for lead optimization [3].

Analytical Reference Standard for Chromatographic Method Development

Due to its distinct molecular weight and unique InChIKey (IYNJELNZISBDDG-UHFFFAOYSA-N), this compound can serve as a high-purity reference standard for developing and validating HPLC/UPLC-MS methods for detecting and quantifying piperazine sulfonamide derivatives in complex biological matrices, a necessity in preclinical pharmacokinetic studies [4].

Quote Request

Request a Quote for N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.